molecular formula C10H12BrN B121579 3-[(4-Bromophenyl)methyl]azetidine CAS No. 937616-34-7

3-[(4-Bromophenyl)methyl]azetidine

Cat. No. B121579
M. Wt: 226.11 g/mol
InChI Key: WAUIUKWOZNTNCP-UHFFFAOYSA-N
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Description

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered interest in the field of drug discovery due to their unique structural properties and potential biological activity. The compound "3-[(4-Bromophenyl)methyl]azetidine" is a derivative of azetidine with a bromophenyl group attached to the azetidine ring. This structure is of particular interest as it can serve as a building block for the synthesis of more complex molecules with potential pharmacological applications.

Synthesis Analysis

The synthesis of azetidine derivatives, including those with bromophenyl substituents, often involves cyclization reactions and the use of protected intermediates. For example, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres, which are structurally related to "3-[(4-Bromophenyl)methyl]azetidine," includes a key cyclization step of N-protected intermediates . Similarly, the synthesis of 3-bromo-3-ethylazetidines, which are also related to the target compound, demonstrates the utility of bromo-substituted azetidines as precursors for the preparation of various functionalized azetidines .

Molecular Structure Analysis

X-ray diffraction studies are a common method for analyzing the molecular structure of azetidine derivatives. These studies can reveal the conformational flexibility and geometric parameters of the compounds, which are crucial for understanding their potential interactions with biological targets. For instance, the X-ray structural investigation of azetidinone derivatives has provided detailed insights into their solid-state structure, which can be compared with structures obtained from NMR studies in solution .

Chemical Reactions Analysis

Azetidine derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and incorporation into larger molecules. The transformation of bromo-substituted azetidines into different functional groups, such as alkoxy, aryloxy, acetoxy, hydroxy, cyano, carbamoyl, and amino groups, has been demonstrated, showcasing the versatility of these compounds in synthetic chemistry . Additionally, the synthesis of amino azetidine derivatives from bromomethyl azetidines involves amination and bromination steps, further illustrating the reactivity of these heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of a bromophenyl group in "3-[(4-Bromophenyl)methyl]azetidine" would likely affect these properties, making it a distinct compound within the azetidine family. The introduction of substituents on the azetidine ring can also lead to the formation of isomers with different physical properties, as seen in the synthesis of azetidinone isomers .

Scientific Research Applications

DNA Methylation and Gene Expression Regulation

Compounds similar to "3-[(4-Bromophenyl)methyl]azetidine" may play a role in epigenetic regulation through DNA methylation, affecting gene expression. For instance, 5-Aza-2′-deoxycytidine (Decitabine) is a nucleoside analog used to activate methylated and silenced genes via promoter demethylation, showcasing the complex interaction between chemical compounds and genetic regulation (R. S. Seelan et al., 2018). This example highlights the potential for compounds like "3-[(4-Bromophenyl)methyl]azetidine" to contribute to research on gene expression mechanisms and therapeutic applications targeting epigenetic modifications.

Synthesis of Bioactive Compounds

Chemical synthesis research can provide methodologies for creating bioactive compounds, which are crucial in drug development and materials science. The practical synthesis of "2-Fluoro-4-bromobiphenyl" from related precursors demonstrates the importance of innovative synthetic routes in producing compounds with specific desired properties for research or therapeutic use (Yanan Qiu et al., 2009). This approach may be applicable in developing synthesis strategies for "3-[(4-Bromophenyl)methyl]azetidine", potentially enabling its use in various scientific applications.

Epigenetic Therapy

Compounds with mechanisms similar to "3-[(4-Bromophenyl)methyl]azetidine" could contribute to epigenetic therapy research, especially in the context of cancer treatment. DNA methyltransferase inhibitors, for example, have shown promise in modifying aberrant DNA methylation patterns, offering a reversible way to regulate gene expression and counteract tumor growth (Pan Xu et al., 2016). Understanding the effects of such compounds on DNA methylation may reveal potential research applications for "3-[(4-Bromophenyl)methyl]azetidine" in the field of epigenetic therapy.

Safety And Hazards

The safety data sheet for “3-[(4-Bromophenyl)methyl]azetidine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They have been used as motifs in drug discovery, polymerization, and chiral templates . The future directions of “3-[(4-Bromophenyl)methyl]azetidine” and similar compounds will likely continue to focus on these areas, with a particular emphasis on the most recent advances, trends, and future directions .

properties

IUPAC Name

3-[(4-bromophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUIUKWOZNTNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588368
Record name 3-[(4-Bromophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenyl)methyl]azetidine

CAS RN

937616-34-7
Record name 3-[(4-Bromophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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